1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1340418-84-9
VCID: VC3000681
InChI: InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15)
SMILES: C=CCN1C=CC2=C1C=CC(=C2)C(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

CAS No.: 1340418-84-9

Cat. No.: VC3000681

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid - 1340418-84-9

Specification

CAS No. 1340418-84-9
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 1-prop-2-enylindole-5-carboxylic acid
Standard InChI InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15)
Standard InChI Key JXYIICCRQJWUCV-UHFFFAOYSA-N
SMILES C=CCN1C=CC2=C1C=CC(=C2)C(=O)O
Canonical SMILES C=CCN1C=CC2=C1C=CC(=C2)C(=O)O

Introduction

PropertyValueBased on
Molecular FormulaC₁₂H₁₁NO₂Direct structural analysis
Molecular Weight201.22 g/molCalculated from formula
Physical StatePowderSimilar indole compounds
Storage ConditionsRoom temperatureSimilar to related compounds
SolubilityModerately soluble in organic solvents, poorly soluble in waterBased on carboxylic acid functionality
Spectroscopic MethodExpected Features
¹H NMRSignals for allyl group (~5-6 ppm), indole C-H (~7-8 ppm), and carboxylic acid proton (~12 ppm)
¹³C NMRCarboxylic carbon (~170 ppm), indole carbons (~120-140 ppm), allyl carbons (~115-135 ppm)
IRCarboxylic acid O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1600 cm⁻¹)
Mass SpectrometryMolecular ion at m/z 201, fragment ions corresponding to loss of allyl group and/or COOH

Chemical Reactivity

The compound exhibits reactivity at three primary sites:

  • The carboxylic acid group, which can undergo esterification, amidation, and reduction reactions

  • The allyl group, which can participate in addition, oxidation, and rearrangement reactions

  • The indole core, which is susceptible to electrophilic substitution reactions, particularly at positions 2 and 3

Synthesis Methods

N-Allylation of Indole-5-carboxylic Acid

This direct approach involves the N-allylation of commercially available indole-5-carboxylic acid with an allyl halide in the presence of a base:

  • Deprotonation of indole-5-carboxylic acid with a strong base (e.g., NaH, KOH)

  • Reaction with allyl bromide or chloride

  • Purification of the target compound

Fischer Indolization Approach

An alternative approach involves the rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes followed by Fischer indolization, as demonstrated for related N-allylic indoles :

  • Coupling of appropriate aryl hydrazine with a terminal allene using a rhodium catalyst

  • Fischer indolization of the resulting hydrazone

  • Oxidation or direct substitution to introduce the carboxylic acid group at position 5

Synthetic Challenges

The synthesis presents several challenges:

  • Selectivity for N-allylation versus C3-allylation, as indoles typically favor C3 substitution due to the high nucleophilicity at this position

  • Maintenance of the carboxylic acid functionality during the allylation step

  • Regioselectivity issues when introducing the carboxylic acid group at position 5

Biological and Pharmacological Activities

ActivitySupporting Evidence from Related Compounds
AnticancerIndole-2-carboxylic acid derivatives have shown inhibitory activity against Mcl-1, an anti-apoptotic protein implicated in cancer
Anti-inflammatoryIndole-carboxylic acid derivatives have demonstrated anti-inflammatory properties
Enzyme InhibitionRelated indole compounds have shown inhibitory activity against enzymes such as cytosolic phospholipase A₂α

Structure-Activity Relationships

The specific positioning of functional groups on the indole scaffold significantly influences biological activity:

  • The N-allyl group may contribute to increased lipophilicity and membrane permeability

  • The 5-position carboxylic acid provides a site for hydrogen bonding interactions with biological targets

  • The indole core serves as a privileged structure for binding to various protein targets

Applications in Chemical Research

Synthetic Applications

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid has potential applications as:

  • A building block for the synthesis of more complex indole derivatives

  • A precursor for the introduction of diverse functionality via the allyl group

  • A template for studying regioselective reactions on the indole nucleus

Analytical Applications

The compound may serve as:

  • A standard for HPLC and other analytical methods

  • A model compound for studying N-substituent effects in indole chemistry

  • A reference material for spectroscopic studies of substituted indoles

Comparative Analysis with Structural Isomers

A comparison of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid with its positional isomers reveals important structural relationships:

CompoundKey FeaturesDistinctive Properties
1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acidCarboxylic acid at position 3Higher reactivity at the carboxylic acid position due to electronic effects of the indole core
1-(prop-2-en-1-yl)-1H-indole-4-carboxylic acidCarboxylic acid at position 4Different spectroscopic properties and potentially different biological activities
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acidCarboxylic acid at position 5Unique spatial arrangement of functional groups affecting receptor binding

Current Research and Future Directions

Recent Developments

Recent research on indole derivatives has focused on several areas relevant to 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid:

  • Development of asymmetric synthesis methods for N-allylic indoles using rhodium catalysis

  • Exploration of indole derivatives as inhibitors of key enzymes and proteins

  • Investigation of catalytic methods for functionalization of indoles with preserved carboxylic acid groups

Future Research Opportunities

Future research on 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid may explore:

  • Optimization of selective synthetic routes

  • Evaluation of specific biological activities

  • Development of structure-activity relationships

  • Exploration of applications in metal-organic frameworks

  • Investigation of photochemical and electrochemical properties

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